molecular formula C19H19N3O4S B2869541 N-(5-(2,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl)-4-ethoxybenzamide CAS No. 391228-00-5

N-(5-(2,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl)-4-ethoxybenzamide

Cat. No. B2869541
CAS RN: 391228-00-5
M. Wt: 385.44
InChI Key: XSBCTPIOQSGAOJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and yields. It may also involve a discussion of the efficiency and environmental impact of the synthesis process .


Molecular Structure Analysis

This involves a detailed study of the compound’s molecular structure, often using techniques like X-ray crystallography or NMR spectroscopy. The analysis would discuss the compound’s bonds, functional groups, and overall shape .


Chemical Reactions Analysis

This involves studying the chemical reactions that the compound undergoes. It includes the reactants, products, and conditions of the reactions. The mechanisms of the reactions may also be discussed .


Physical And Chemical Properties Analysis

This involves studying the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and reactivity.

Scientific Research Applications

Photodynamic Therapy Applications The synthesis and characterization of compounds related to N-(5-(2,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl)-4-ethoxybenzamide, such as zinc phthalocyanine derivatives, have shown significant potential in photodynamic therapy (PDT) for cancer treatment. These compounds exhibit good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, which are crucial for the effectiveness of Type II photosensitizers used in PDT (Pişkin, Canpolat, & Öztürk, 2020).

Antimicrobial and Antiproliferative Properties Research has also focused on the antimicrobial and antiproliferative properties of 1,3,4-thiadiazole derivatives. Compounds designed from this core structure have demonstrated significant biological activities, including DNA protective ability against oxidative damage and antimicrobial activity against specific bacterial strains. These findings highlight the potential for these compounds to be utilized in developing new therapeutic strategies with minimal cytotoxicity against cancer cells (Gür et al., 2020).

Antibacterial and Antifungal Screening The synthesis of derivatives incorporating the 1,3,4-thiadiazole ring, such as N-(5-(2-(5-(arylidene)-4-oxo-3-phenylthiazolidin-2-ylidene)hydrazinecarbonyl)-4-methylthiazol-2-yl)-4-methoxybenzamides, has been reported to show promising results in in vitro antibacterial and antifungal screening. These studies underline the potential of these derivatives in treating microbial diseases, particularly against bacterial and fungal infections (Desai, Rajpara, & Joshi, 2013).

Molecular Structure and Interaction Studies The study of molecular structure and interactions is another area of research interest. Investigations into the molecular structure of related compounds, such as N-3-hydroxyphenyl-4-methoxybenzamide, through single crystal X-ray diffraction and DFT calculations, have provided insights into the influence of intermolecular interactions on molecular geometry. These studies are essential for understanding the physicochemical properties of these compounds and their potential pharmaceutical applications (Karabulut et al., 2014).

Mechanism of Action

In the context of a drug, the mechanism of action refers to how the drug produces its effects in the body. This often involves interaction with specific proteins or other molecules in the body .

Safety and Hazards

This involves discussing the safety precautions that need to be taken when handling the compound, as well as the compound’s potential hazards to health and the environment .

Future Directions

This involves discussing potential future research directions, such as new synthesis methods, new applications, or new reactions of the compound .

properties

IUPAC Name

N-[5-(2,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]-4-ethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O4S/c1-4-26-13-7-5-12(6-8-13)17(23)20-19-22-21-18(27-19)15-10-9-14(24-2)11-16(15)25-3/h5-11H,4H2,1-3H3,(H,20,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSBCTPIOQSGAOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NC2=NN=C(S2)C3=C(C=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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